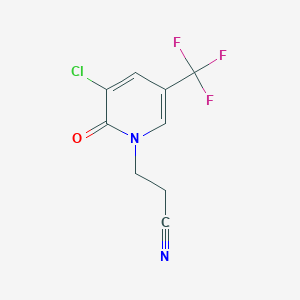

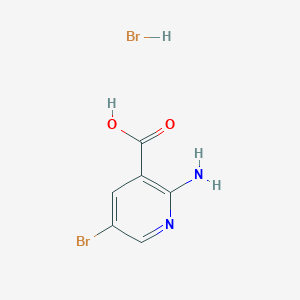

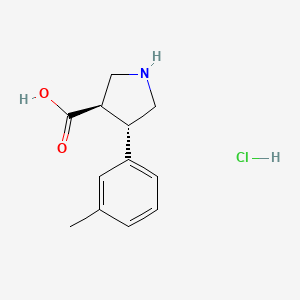

![molecular formula C14H17N3O B1525775 2-ciano-3-(dimetilamino)-N-[(4-metilfenil)metil]prop-2-enamida CAS No. 1315376-74-9](/img/structure/B1525775.png)

2-ciano-3-(dimetilamino)-N-[(4-metilfenil)metil]prop-2-enamida

Descripción general

Descripción

2-Cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a valuable building block in organic synthesis .

Molecular Structure Analysis

The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .Aplicaciones Científicas De Investigación

Aplicaciones de celda electroquímica

Este compuesto se ha utilizado en la síntesis y caracterización de tintes orgánicos para aplicaciones de celdas electroquímicas . La estructura del tinte sintetizado se confirmó mediante espectros de RMN de 1H y RMN de 13C . Los detalles sobre la reversibilidad de los procesos de transferencia de electrones se obtuvieron de los voltamogramas cíclicos . La eficiencia de la celda solar del tinte sintetizado es 1.7% con Voc=0.67V, Jsc=4.6mA/m2 y factor de llenado (FF) =56% .

Aplicaciones de sensores luminiscentes

El compuesto se ha utilizado para crear nuevos sistemas de alojamiento luminiscentes supramoleculares . Estos sistemas se prepararon utilizando un enfoque supramolecular e incluyeron aminas como propilamina, dimetilaminopiridina y (1S,2R)-2-amino-1,2-difeniletanol . La inclusión de aminas en la matriz provocó desplazamientos azules en la luminiscencia en estado sólido . Uno de estos sistemas forma un huésped luminiscente selectivo para CH3CN y exhibe cambios luminiscentes dependientes del solvente en estado sólido .

Celdas solares sensibilizadas con tinte (DSSC)

El compuesto se ha utilizado como sensibilizador en celdas solares sensibilizadas con tinte (DSSC) . El DSSC se fabricó utilizando material comercial P25 TiO2 como fotoánodo, tinte de ácido 2-ciano 3- (4-difenilaminofenil) prop 2-enoico como sensibilizador, I-/I3- como electrolito y Platino (Pt) utilizado como contraelectrodo .

Mecanismo De Acción

Target of Action

The primary target of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is in the realm of electrochemical cell applications . It has been synthesized and used as a dye in Dye-Sensitized Solar Cells (DSSCs) .

Mode of Action

The compound interacts with its targets through electron transfer processes . The cyclic voltammetry of the dye was taken using Ag/AgCl as a reference electrode, glassy carbon as a working electrode, and platinum (Pt) as a counter electrode . The details about the reversibility of these electron transfer processes were obtained from cyclic-voltammograms .

Biochemical Pathways

It’s worth noting that the compound’s role in dsscs suggests it may influence pathways related to light absorption and energy conversion .

Result of Action

The use of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide as a dye in DSSCs has resulted in a solar cell efficiency of 1.7% with Voc=0.67V, Jsc=4.6mA/m², and fill factor (FF) =56% .

Action Environment

The action of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .

Análisis Bioquímico

Biochemical Properties

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .

Cellular Effects

The effects of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

The transport and distribution of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWZTTXIMSMNJR-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CNC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)

![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)

![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)